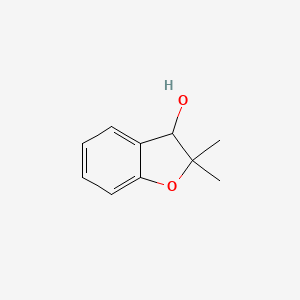

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol

描述

2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol is a bicyclic organic compound featuring a benzofuran core with two methyl groups at the 2-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₀H₁₂O₂, and its molecular weight is 164.20 g/mol (calculated from structural data in and ). This compound has been identified as a degradation intermediate of carbofuran, a carbamate pesticide, through sonophotocatalytic processes . Its structural uniqueness lies in the fused benzofuran ring system, which imparts rigidity and influences its chemical reactivity and biological interactions.

属性

CAS 编号 |

103324-02-3 |

|---|---|

分子式 |

C10H12O2 |

分子量 |

164.20 g/mol |

IUPAC 名称 |

2,2-dimethyl-3H-1-benzofuran-3-ol |

InChI |

InChI=1S/C10H12O2/c1-10(2)9(11)7-5-3-4-6-8(7)12-10/h3-6,9,11H,1-2H3 |

InChI 键 |

WEJSEEHJVFVLMH-UHFFFAOYSA-N |

规范 SMILES |

CC1(C(C2=CC=CC=C2O1)O)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol with structurally related benzofuran derivatives, emphasizing substituent effects, synthesis pathways, and applications.

Table 1: Structural and Functional Comparison

Substituent Position and Reactivity

- Hydroxyl Group Position : The hydroxyl group at the 3-position in this compound distinguishes it from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol ( vs. 15). This positional difference alters hydrogen-bonding capacity and metabolic pathways. For example, the 7-OH derivative is a urinary metabolite in rats, while the 3-OH variant arises from environmental degradation .

- Methyl vs. Phenyl Substitution : The introduction of a phenyl group at the 3-position () increases steric bulk and enhances chiral resolution, making it valuable in asymmetric catalysis. In contrast, the simpler methyl substitution in the target compound favors photolytic degradation .

Environmental and Metabolic Relevance

- The target compound’s role as a carbofuran degradation product () contrasts with halogenated derivatives (e.g., 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol in ), which persist longer in ecosystems due to C-Br bond stability .

常见问题

Basic: What are the common synthetic routes for preparing 2,2-dimethyl-2,3-dihydrobenzofuran-3-ol, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The compound is typically synthesized via Lewis acid-promoted rearrangements of 2-hydroxybenzophenones (e.g., 7a–c ) with 1-(1-chloroalkyl)benzotriazoles (8a–c ) under controlled conditions. Optimization strategies include:

- Temperature control : Reactions conducted at 283 K improve regioselectivity and reduce side products .

- Catalyst selection : Low-valent titanium (LVT) reagents enhance rearrangement efficiency, particularly for forming 3-alkyl-3-aryl-substituted derivatives .

- Solvent choice : Polar aprotic solvents (e.g., DCM) minimize undesired byproducts. Post-synthesis purification via recrystallization in ethanol yields colorless prisms with >85% purity .

Advanced: How do Lewis acid catalysts influence the regioselectivity in the synthesis of this compound derivatives?

Methodological Answer:

Lewis acids (e.g., TiCl₄) coordinate with carbonyl oxygen atoms, directing nucleophilic attack to specific positions. For example:

- Regioselective alkylation : Coordination with the benzophenone carbonyl group directs chloroalkylbenzotriazoles to the para position, favoring 3-aryl-3-alkyl substitution .

- Steric effects : Bulky substituents on the benzotriazole moiety shift selectivity toward less hindered sites, as evidenced by NMR studies of diastereomeric ratios .

- Kinetic vs. thermodynamic control : Low-temperature conditions (e.g., -20°C) favor kinetic products, while elevated temperatures promote thermodynamic stabilization of carbocation intermediates .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR spectroscopy :

- IR spectroscopy : A strong absorption band near 3400 cm⁻¹ indicates the hydroxyl group, while a carbonyl stretch at ~1700 cm⁻¹ confirms lactone formation in derivatives .

- X-ray crystallography : Asymmetric unit analysis reveals dihedral angles (~79°) between the carbamate and benzofuran planes, critical for validating stereochemistry .

Advanced: What mechanistic insights support the formation of this compound via intramolecular C–H insertion, and how does substituent positioning affect this process?

Methodological Answer:

- Carbene intermediates : Pyrolysis of (o-methoxyphenyl)hydroxycarbene generates a carbene species that undergoes C–H insertion into the adjacent methyl group. IR and matrix isolation studies confirm this pathway by detecting benzo[b]furan (9 ) as a dehydration byproduct .

- Substituent effects :

- Ortho substituents : Electron-donating groups (e.g., methoxy) stabilize the transition state, increasing insertion efficiency.

- Steric hindrance : Bulky substituents at the meta position reduce reaction rates by impeding carbene approach .

- Kinetic isotope effects (KIE) : Deuterium labeling at the methyl group (C-2) shows KIE values >2, supporting a concerted insertion mechanism .

Advanced: How can computational chemistry be applied to predict the stability and reactivity of this compound derivatives in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) :

- Transition state modeling : Calculations at the B3LYP/6-311+G(d,p) level predict activation energies for carbene insertion, aligning with experimental yields .

- Conformational analysis : Dihedral angles between the carbamate and benzofuran planes (e.g., 78.5° vs. 79.9°) correlate with crystallographic data, explaining stability differences between polymorphs .

- Molecular docking : For derivatives with biological activity (e.g., α-adrenolytic agents), docking into receptor sites (e.g., α₁-adrenoceptor) identifies critical hydrogen-bonding interactions with Ser³⁹⁰ and Tyr³⁹³ residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。